![molecular formula C22H16BrN3O3S2 B14949682 4-[(E)-{2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]phenyl benzenesulfonate](/img/structure/B14949682.png)
4-[(E)-{2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]phenyl benzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({(E)-2-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONO}METHYL)PHENYL 1-BENZENESULFONATE is a complex organic compound that features a thiazole ring, a bromophenyl group, and a benzenesulfonate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-({(E)-2-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONO}METHYL)PHENYL 1-BENZENESULFONATE typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromophenyl Group: This step often involves a halogenation reaction, where a phenyl group is brominated using reagents like bromine or N-bromosuccinimide.
Hydrazone Formation: The hydrazone linkage is formed by reacting a hydrazine derivative with an aldehyde or ketone.
Esterification: The final step involves the esterification of the phenyl group with benzenesulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the hydrazone linkage.
Reduction: Reduction reactions can target the bromophenyl group or the hydrazone linkage, potentially leading to dehalogenation or reduction to an amine.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles for Substitution: Ammonia, primary amines, thiols.
Major Products
Oxidation Products: Oxidized thiazole derivatives, hydrazone oxides.
Reduction Products: Dehalogenated phenyl derivatives, amine derivatives.
Substitution Products: Amino- or thiol-substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, potentially forming complexes with transition metals.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: The thiazole ring is known for its antimicrobial properties, making this compound a candidate for drug development.
Enzyme Inhibition: The compound may inhibit certain enzymes, providing a basis for therapeutic applications.
Medicine
Drug Development:
Industry
Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-({(E)-2-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONO}METHYL)PHENYL 1-BENZENESULFONATE is likely related to its ability to interact with biological macromolecules. The thiazole ring and hydrazone linkage can form hydrogen bonds and π-π interactions with proteins and nucleic acids, potentially inhibiting their function. The bromophenyl group may also contribute to the compound’s activity by enhancing its binding affinity to target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-BROMOPHENYL)-1,3-THIAZOLE: Shares the thiazole and bromophenyl groups but lacks the hydrazone and benzenesulfonate moieties.
BENZENESULFONATE ESTERS: Compounds with similar ester functionalities but different aromatic groups.
Uniqueness
Structural Complexity: The combination of a thiazole ring, bromophenyl group, hydrazone linkage, and benzenesulfonate ester makes this compound unique.
The diverse functional groups provide multiple points of interaction with biological targets, enhancing its potential as a multifunctional agent in various fields.
Propriétés
Formule moléculaire |
C22H16BrN3O3S2 |
|---|---|
Poids moléculaire |
514.4 g/mol |
Nom IUPAC |
[4-[(E)-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]phenyl] benzenesulfonate |
InChI |
InChI=1S/C22H16BrN3O3S2/c23-18-10-8-17(9-11-18)21-15-30-22(25-21)26-24-14-16-6-12-19(13-7-16)29-31(27,28)20-4-2-1-3-5-20/h1-15H,(H,25,26)/b24-14+ |
Clé InChI |
QULTXEMEIPHHEP-ZVHZXABRSA-N |
SMILES isomérique |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)/C=N/NC3=NC(=CS3)C4=CC=C(C=C4)Br |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=NNC3=NC(=CS3)C4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


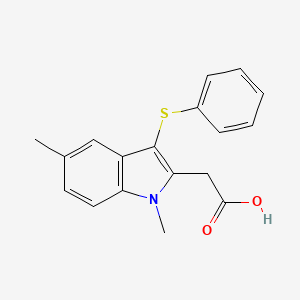
![N-({N'-[(E)-(3-Nitrophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B14949606.png)
![(5E)-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one](/img/structure/B14949611.png)
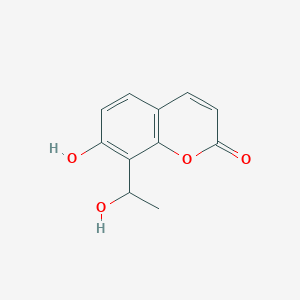
![N'-[(E)-(4-methylphenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B14949632.png)
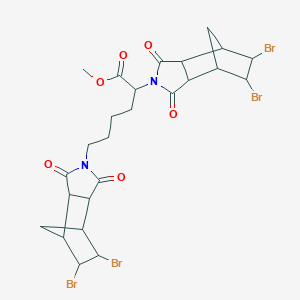
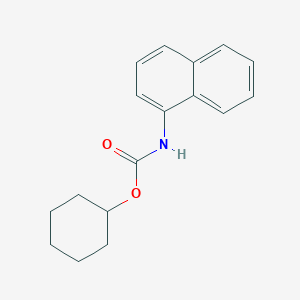
![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3,4,5-trimethoxybenzoate](/img/structure/B14949640.png)
![2-[methyl(phenyl)amino]-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14949647.png)
![3-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-{(E)-[1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}benzohydrazide](/img/structure/B14949673.png)
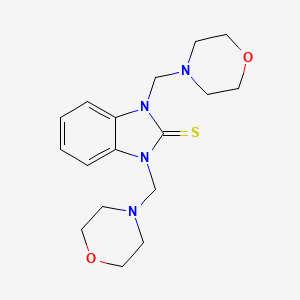

![N-{2-[4-(phenylcarbonyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B14949693.png)
![N'-{(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B14949700.png)
